molecular formula C12H14N2O B1423954 6-(Tetrahydro-pyran-4-YL)-1H-indazole CAS No. 885272-18-4

6-(Tetrahydro-pyran-4-YL)-1H-indazole

Cat. No. B1423954
M. Wt: 202.25 g/mol
InChI Key: NTJPVVKEZMOHNU-UHFFFAOYSA-N
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Description

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a common motif in biologically active molecules and is used as a protecting group for alcohols in organic synthesis .


Synthesis Analysis

The synthesis of Tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

In the gas phase, Tetrahydropyran exists in its lowest energy Cs symmetry chair conformation .


Chemical Reactions Analysis

Tetrahydropyran derivatives are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

Tetrahydropyran is a colorless volatile liquid . Its chemical formula is C5H10O .

Scientific Research Applications

Chemical Structure and Physical Properties

The crystal structure of related compounds such as 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione shows significant intramolecular and intermolecular hydrogen bonding, forming a three-dimensional network (El Ghozlani et al., 2014). This kind of structural information is crucial for understanding molecular interactions and designing new molecules with desired properties.

Synthetic and Medicinal Chemistry

Indazole derivatives, including those similar to 6-(Tetrahydro-pyran-4-YL)-1H-indazole, are highly investigated in medicinal research due to their diverse biological activities. They are key components in several FDA-approved drugs used for treating conditions like cancer, inflammation, and neurodegeneration. However, the natural abundance of indazoles is limited, posing challenges in their availability and synthesis (Mal et al., 2022). A variety of indazole derivatives, including those containing the 6-(Tetrahydro-pyran-4-YL)-1H-indazole structure, have been synthesized and studied for their therapeutic potential in recent years.

Photocatalysis and Material Science

Compounds similar to 6-(Tetrahydro-pyran-4-YL)-1H-indazole have been utilized in the development of new fluorophores due to their bright fluorescence and ability to behave as weak bases. These properties make them candidates for sensing in highly acidic environments (Wrona-Piotrowicz et al., 2022). Furthermore, indazole derivatives have been used to enhance the spin-crossover hysteresis and ligand-based fluorescence in materials science, indicating their potential in the development of advanced materials with unique properties (Santoro et al., 2015).

Drug Development

Research on indazole derivatives, including structures similar to 6-(Tetrahydro-pyran-4-YL)-1H-indazole, has led to the discovery of compounds with significant medicinal value. The development of these compounds as therapeutic agents is supported by a large number of patents indicating their importance in pharmacology (Denya et al., 2018). Their applications span a wide range, from anticancer and anti-inflammatory treatments to the management of neurodegenerative disorders.

Safety And Hazards

Tetrahydropyran is flammable and causes skin irritation . It’s harmful if swallowed or inhaled, and may cause respiratory irritation .

Future Directions

Tetrahydropyran rings are important motifs in natural products and medicinal chemistry programs . As such, several reviews on the synthesis of THP rings have been reported . The focus of this review is to present the strategies for THP synthesis in a systematic way .

properties

IUPAC Name

6-(oxan-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJPVVKEZMOHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696236
Record name 6-(Oxan-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tetrahydro-pyran-4-YL)-1H-indazole

CAS RN

885272-18-4
Record name 6-(Oxan-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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